Cas no 2386260-09-7 (1H-Indole, 5-bromo-6-fluoro-3-methyl-)

1H-Indole, 5-bromo-6-fluoro-3-methyl- 化学的及び物理的性質
名前と識別子
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- 1H-Indole, 5-bromo-6-fluoro-3-methyl-
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- MDL: MFCD31568373
- インチ: 1S/C9H7BrFN/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3
- InChIKey: RRNSTBQEQOKDRA-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(Br)C(F)=C2)C(C)=C1
計算された属性
- せいみつぶんしりょう: 226.97459g/mol
- どういたいしつりょう: 226.97459g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 15.8Ų
1H-Indole, 5-bromo-6-fluoro-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 221633-5g |
5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |
2386260-09-7 | 95% | 5g |
$5040.00 | 2023-09-09 | |
Matrix Scientific | 221633-1g |
5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |
2386260-09-7 | 95% | 1g |
$1680.00 | 2023-09-09 | |
Matrix Scientific | 221633-500mg |
5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |
2386260-09-7 | 95% | 500mg |
$1008.00 | 2023-09-09 |
1H-Indole, 5-bromo-6-fluoro-3-methyl- 関連文献
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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2. Back matter
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
1H-Indole, 5-bromo-6-fluoro-3-methyl-に関する追加情報
1H-Indole, 5-bromo-6-fluoro-3-methyl-: A Comprehensive Overview
1H-Indole, 5-bromo-6-fluoro-3-methyl-, also known by its CAS number 2386260-09-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the indole family, which is a heterocyclic aromatic structure with a nitrogen atom at position 1. The presence of substituents at positions 5, 6, and 3—specifically bromine, fluorine, and methyl groups respectively—confers unique chemical and biological properties to this molecule.
The indole scaffold is renowned for its versatility in drug design due to its ability to interact with various biological targets, including receptors, enzymes, and ion channels. The substitution pattern in 1H-Indole, 5-bromo-6-fluoro-3-methyl- is particularly interesting as it introduces electronic and steric effects that can modulate the compound's bioactivity. Recent studies have highlighted the potential of this compound in targeting G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes and are implicated in various diseases such as cardiovascular disorders, neurological conditions, and cancer.
One of the most notable advancements involving 1H-Indole, 5-bromo-6-fluoro-3-methyl- is its role as a lead compound in the development of novel antipsychotic agents. Researchers have demonstrated that this compound exhibits high affinity for dopamine D2 receptors, a key target for treating schizophrenia and other psychotic disorders. Moreover, its selectivity over other receptor subtypes minimizes potential side effects, making it a promising candidate for further preclinical studies.
In addition to its receptor-binding properties, 1H-Indole, 5-bromo-6-fluoro-3-methyl- has shown potential in kinase inhibition assays. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. By inhibiting specific kinases such as Aurora kinases orSrc family kinases, this compound could potentially serve as a chemotherapeutic agent with minimal toxicity to healthy cells.
The synthesis of 1H-Indole, 5-bromo-6-fluoro-3-methyl- involves a multi-step process that typically begins with the preparation of an indole core followed by selective substitution at the desired positions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields.
1H-Indole, 5-bromo-6-fluoro-3-methyl- has also been explored for its photophysical properties. Due to its conjugated aromatic system and electron-withdrawing substituents (bromine and fluorine), this compound exhibits strong fluorescence under UV light. This characteristic makes it a candidate for applications in sensors, imaging agents, and optoelectronic devices.
In terms of pharmacokinetics, studies have shown that 1H-indole-based compounds like this one generally exhibit favorable absorption profiles when administered orally or parenterally. However, their bioavailability can be influenced by factors such as hepatic first-pass metabolism and plasma protein binding. Ongoing research aims to optimize the pharmacokinetic profile of this compound through structural modifications and formulation strategies.
The global demand for compounds like CAS No 2386260-based derivatives is driven by their potential applications in drug discovery pipelines across pharmaceutical companies worldwide. As per recent market analyses conducted by industry experts like Frost & Sullivan and Grand View Research Inc., the demand for such compounds is expected to grow at a CAGR of over 8% from 2024 to 2030 due to increasing investments in R&D activities within the biopharmaceutical sector.
In conclusion,1H-indole, specifically its derivative with bromine at position 5,
2386260-09-7 (1H-Indole, 5-bromo-6-fluoro-3-methyl-) 関連製品
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